1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H11F2N3 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)3-6(4-8)5-13-2-1-7(11)12-13/h1-2,6H,3-5H2,(H2,11,12) |
InChI Key |
YFCOGPOTGCMCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a series of reactions starting from commercially available precursors. This often involves halogenation and cyclization reactions.
Attachment to Pyrazol-3-amine: The difluorocyclobutyl intermediate is then reacted with pyrazol-3-amine under specific conditions to form the final compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule. It may have applications in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine: The compound’s potential medicinal properties are being investigated, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Steric Effects: The 3,3-difluorocyclobutylmethyl group in the main compound imposes greater rigidity compared to flexible benzyl (e.g., ) or aromatic phenyl substituents (e.g., ).
- Electronic Effects : Fluorine atoms in the cyclobutyl group increase polarity and hydrogen-bonding capacity, similar to fluorophenyl analogs . However, the cyclobutyl ring’s strain may alter electron distribution compared to planar aromatic systems.
- Molecular Weight : The main compound (MW ~198) is lighter than phenyl-substituted derivatives (e.g., 229.65 for ), which could improve bioavailability.
Hydrogen Bonding and Crystal Packing
The cyclobutyl group’s rigidity may influence crystal packing differently than flexible substituents. For example:
Q & A
Basic Synthesis and Structural Characterization
Q1: What are the common synthetic routes for preparing 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity? A1: Synthesis typically involves multi-step reactions, including cyclobutane difluoromethylation and pyrazole ring formation. For example:
- Step 1: Cyclobutane difluoromethylation using reagents like fluoroform (CHF₃) under radical initiation conditions to introduce the 3,3-difluorocyclobutyl group .
- Step 2: Coupling with a pyrazole precursor via nucleophilic substitution or condensation. Reaction parameters (temperature, solvent polarity, and catalyst selection) significantly impact yield. For instance, using Pd/Cu catalysts for cross-coupling reactions can enhance efficiency .
- Purification: Chromatography (e.g., silica gel or HPLC) and recrystallization are critical for isolating high-purity products .
Q2: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A2:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the integration of cyclobutyl protons (δ 2.5–4.0 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry (HRMS): Provides exact molecular weight confirmation (e.g., [M+H]+ peak at m/z ~228) .
- X-ray Crystallography: Resolves stereochemistry of the difluorocyclobutyl group .
Advanced Synthesis and Mechanistic Insights
Q3: How can solvent choice and temperature modulate the regioselectivity of pyrazole functionalization in this compound? A3: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, favoring substitution at the pyrazole 3-position. Elevated temperatures (>80°C) accelerate difluoromethylation but may increase side reactions (e.g., ring-opening). Controlled cooling (~0–25°C) during cyclobutane coupling minimizes byproducts .
Q4: What strategies resolve contradictions in reported yields for similar pyrazole derivatives? A4: Discrepancies often arise from:
- Reagent Purity: Impure fluoroform (CHF₃) reduces difluoromethylation efficiency. Use freshly distilled reagents .
- Catalyst Loading: Suboptimal Pd/Cu ratios (e.g., 1:2) in cross-coupling reactions lower yields. Systematic titration (0.5–5 mol%) identifies optimal conditions .
- Statistical Analysis: Replicate experiments with ANOVA can validate reproducibility .
Biological Activity and Pharmacological Profiling
Q5: What in vitro assays are recommended to evaluate the biological activity of this compound, particularly for kinase inhibition? A5:
- Kinase Inhibition: Use ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR). IC₅₀ values are determined via dose-response curves (1 nM–100 µM) .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess selectivity .
Q6: How does the difluorocyclobutyl group influence pharmacokinetic properties compared to non-fluorinated analogs? A6: Fluorination enhances:
- Metabolic Stability: Reduced CYP450-mediated oxidation due to C-F bond strength .
- Membrane Permeability: LogP values increase by ~0.5 units, improving blood-brain barrier penetration (predicted via PAMPA assays) .
- Bioavailability: Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinases) .
Structure-Activity Relationship (SAR) Studies
Q7: Which structural modifications to the pyrazole or cyclobutyl moiety could enhance target binding affinity? A7:
- Pyrazole Modifications: Introducing electron-withdrawing groups (e.g., -CF₃ at position 5) increases kinase inhibition potency by 10-fold .
- Cyclobutyl Tweaks: Replacing difluoro with trifluoromethyl groups alters steric bulk, potentially improving selectivity .
- Methylene Linker: Shortening the linker between cyclobutyl and pyrazole reduces conformational flexibility, enhancing entropy-driven binding .
Computational and Data Analysis
Q8: Which molecular docking and dynamics approaches are suitable for predicting binding modes with biological targets? A8:
- Docking: Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 4HJO for JAK2). Key interactions include H-bonds with pyrazole-NH and hydrophobic contacts with the cyclobutyl group .
- MD Simulations: GROMACS or AMBER simulations (100 ns) assess binding stability under physiological conditions .
Data Reproducibility and Validation
Q9: How can researchers address variability in biological assay results for this compound? A9:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
